![molecular formula C17H15BrN2O3 B4012677 (4-bromophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B4012677.png)
(4-bromophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions, aiming to achieve specific structural characteristics. For example, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone through the reaction of 4-bromophenol and benzoyl chloride showcases the procedural steps often involved in producing such compounds, highlighting the importance of precise conditions for successful synthesis (Kuang Xin-mou, 2009).
Molecular Structure Analysis
The crystal and molecular structure of these compounds is determined through techniques such as X-ray diffraction. The detailed structural analysis reveals the spatial arrangement and bonding patterns, essential for understanding the compound's physical and chemical behavior. For instance, studies on similar compounds provide insight into their crystallographic characteristics, demonstrating the compound's monoclinic space group and specific cell parameters, which play a crucial role in its reactivity and interactions (B. Lakshminarayana et al., 2018).
Direcciones Futuras
The future directions for research on “(4-bromophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential as a bioactive molecule .
Propiedades
IUPAC Name |
(4-bromophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c18-13-5-3-12(4-6-13)17(21)15-11-14(20(22)23)7-8-16(15)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUSCSDOVWQPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012595.png)
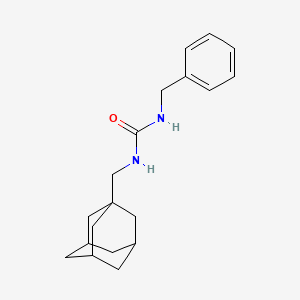
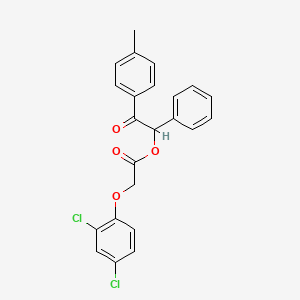
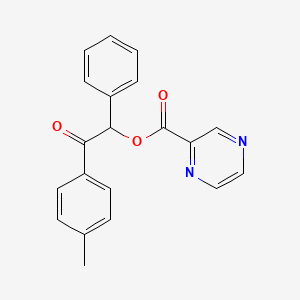
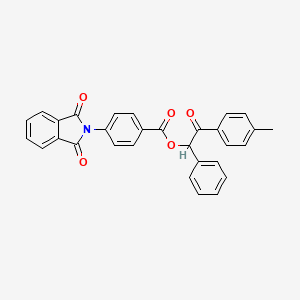
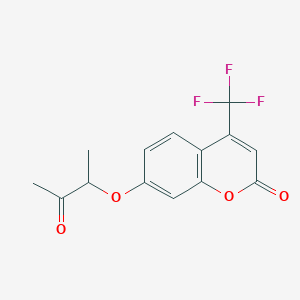
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4012641.png)
![(4-bromophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B4012642.png)
![(4-methoxy-1-naphthyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B4012657.png)
![5-[2-(4-bromophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4012665.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4012669.png)
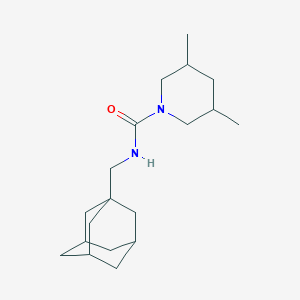
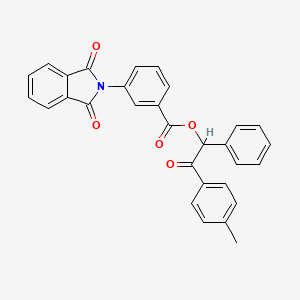
![2-(4-ethylphenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4012696.png)